N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide
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Overview
Description
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of a pyrazine ring, an azabicyclo[3.2.2]nonane core, and a carbothioamide group. The combination of these structural elements imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azabicyclo[3.2.2]nonane core, which can be achieved through cyclization reactions involving suitable precursors. The pyrazine ring is then introduced via condensation reactions with appropriate pyrazine derivatives. Finally, the carbothioamide group is incorporated through thiolation reactions using reagents such as thiourea or related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbothioamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the carbothioamide group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives .
Scientific Research Applications
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
Mechanism of Action
The mechanism of action of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo[3.2.2]nonane derivatives and pyrazine-containing molecules. Examples include:
- 1,4-Diazabicyclo[3.2.2]nonane
- 8-Azabicyclo[3.2.1]octane
- Pyrazine derivatives with various substituents .
Uniqueness
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88324-52-1 |
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Molecular Formula |
C15H21N5S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide |
InChI |
InChI=1S/C15H21N5S/c1-11(14-8-16-6-7-17-14)18-19-15(21)20-9-12-2-3-13(10-20)5-4-12/h6-8,12-13H,2-5,9-10H2,1H3,(H,19,21)/b18-11+ |
InChI Key |
HCNCHPUSRLRNJS-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N1CC2CCC(C1)CC2)/C3=NC=CN=C3 |
Canonical SMILES |
CC(=NNC(=S)N1CC2CCC(C1)CC2)C3=NC=CN=C3 |
Origin of Product |
United States |
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